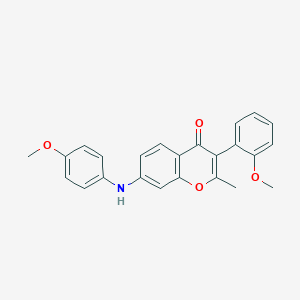

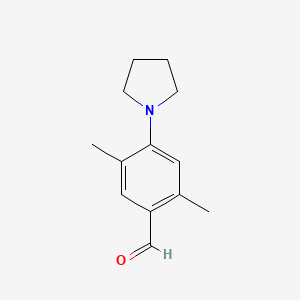

3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins. Coumarins are often found in plants and have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would consist of a chromen-4-one core with methoxyphenyl and methoxyphenylamino substituents. The presence of these groups could influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ether and amine groups could impact its solubility, while the chromen-4-one core could influence its UV/Vis absorption properties .Scientific Research Applications

Structural Insights and Synthesis Applications

Chromenes, including compounds structurally related to 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one, have been extensively studied for their unique chemical properties. The X-ray crystal structure analysis of similar compounds reveals interesting planarity features of the pyran ring, which are distinct from other chromene derivatives (Wang et al., 2005). Such structural insights are crucial for the synthesis of chromene-based compounds with potential biological activities.

Moreover, the synthesis of chromene derivatives has been explored through various methods, including the coupling of chromene moieties with different functional groups. These synthetic approaches have led to the development of compounds with significant antibacterial and antifungal activities, as demonstrated by compounds synthesized through microwave irradiation and further characterized by spectral data and X-ray diffraction (Okasha et al., 2022).

Biological and Photophysical Properties

Chromene derivatives exhibit a wide range of biological activities, including antimicrobial and antitumor properties. For instance, 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, related to the structure of the compound , have shown promising antitumor activity against a broad range of cancer cell lines, highlighting the potential of chromene derivatives in cancer research (Dong et al., 2010).

Additionally, chromene-based compounds have been identified as potent apoptosis inducers, further supporting their potential therapeutic applications. The discovery of 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene as a potent apoptosis inducer demonstrates the efficacy of chromene derivatives in inducing cell death in cancer cell lines, offering insights into their mechanism of action and therapeutic potential (Kemnitzer et al., 2004).

Photovoltaic and Sensor Applications

The photophysical properties of chromene derivatives have also been explored for potential applications in materials science, including dye-sensitized solar cells (DSSCs) and as sensors. For example, the experimental and computational study of chromen-2-one-based organic dyes highlights their applicability in solar energy conversion, demonstrating the role of structural modification in enhancing photoelectric conversion efficiency (Gad et al., 2020).

Furthermore, chromene derivatives have been developed as selective colorimetric sensors for metal ions, showcasing their potential in environmental monitoring and analytical chemistry. The design and synthesis of chromene-based chemo-sensors for Cu2+ detection in aqueous solutions exemplify the versatility of chromene compounds in sensor applications (Jo et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(4-methoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-15-23(19-6-4-5-7-21(19)28-3)24(26)20-13-10-17(14-22(20)29-15)25-16-8-11-18(27-2)12-9-16/h4-14,25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFNEDSPUKXPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)

![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)

![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)

![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615863.png)

![2-[(4-chlorophenyl)sulfonyl]-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2615866.png)

![2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2615867.png)

![3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2615871.png)

![(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2615873.png)